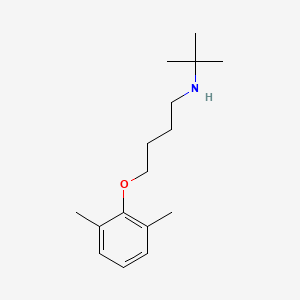![molecular formula C24H34O2 B4957082 1,1'-[1,6-hexanediylbis(oxy)]bis(2,3,5-trimethylbenzene)](/img/structure/B4957082.png)
1,1'-[1,6-hexanediylbis(oxy)]bis(2,3,5-trimethylbenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1'-[1,6-hexanediylbis(oxy)]bis(2,3,5-trimethylbenzene), also known as HDBT, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. HDBT belongs to the family of bisphenol compounds and is commonly used as a building block for the synthesis of various materials.
Wirkmechanismus
The mechanism of action of 1,1'-[1,6-hexanediylbis(oxy)]bis(2,3,5-trimethylbenzene) is not well-understood, but it is believed to interact with various biomolecules such as proteins and nucleic acids. 1,1'-[1,6-hexanediylbis(oxy)]bis(2,3,5-trimethylbenzene) has been shown to exhibit antioxidant properties, which may be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. 1,1'-[1,6-hexanediylbis(oxy)]bis(2,3,5-trimethylbenzene) has also been shown to exhibit antibacterial and antifungal properties, which may be attributed to its ability to disrupt microbial cell membranes.
Biochemical and Physiological Effects
1,1'-[1,6-hexanediylbis(oxy)]bis(2,3,5-trimethylbenzene) has been shown to exhibit low toxicity and is generally considered to be safe for use in various applications. However, some studies have reported potential adverse effects of 1,1'-[1,6-hexanediylbis(oxy)]bis(2,3,5-trimethylbenzene) on human health, including endocrine disruption and reproductive toxicity. Further studies are needed to fully understand the biochemical and physiological effects of 1,1'-[1,6-hexanediylbis(oxy)]bis(2,3,5-trimethylbenzene).
Vorteile Und Einschränkungen Für Laborexperimente
1,1'-[1,6-hexanediylbis(oxy)]bis(2,3,5-trimethylbenzene) has several advantages for use in lab experiments, including its ease of synthesis, high purity, and stability. 1,1'-[1,6-hexanediylbis(oxy)]bis(2,3,5-trimethylbenzene) can also be easily modified to introduce various functional groups, making it suitable for a wide range of applications. However, 1,1'-[1,6-hexanediylbis(oxy)]bis(2,3,5-trimethylbenzene) also has some limitations, including its relatively high cost and limited availability.
Zukünftige Richtungen
There are several future directions for research on 1,1'-[1,6-hexanediylbis(oxy)]bis(2,3,5-trimethylbenzene). One area of research is the development of 1,1'-[1,6-hexanediylbis(oxy)]bis(2,3,5-trimethylbenzene)-based materials with improved properties such as mechanical strength, thermal stability, and electrical conductivity. Another area of research is the development of 1,1'-[1,6-hexanediylbis(oxy)]bis(2,3,5-trimethylbenzene)-based imaging agents with improved sensitivity and specificity for various imaging modalities. Additionally, further studies are needed to fully understand the potential adverse effects of 1,1'-[1,6-hexanediylbis(oxy)]bis(2,3,5-trimethylbenzene) on human health and the environment.
Synthesemethoden
The synthesis of 1,1'-[1,6-hexanediylbis(oxy)]bis(2,3,5-trimethylbenzene) involves the reaction of 2,3,5-trimethylphenol with 1,6-hexanediol in the presence of an acid catalyst. The reaction proceeds via esterification, followed by dehydration and cyclization to form the final product. The yield of 1,1'-[1,6-hexanediylbis(oxy)]bis(2,3,5-trimethylbenzene) can be improved by optimizing the reaction conditions such as temperature, catalyst concentration, and reaction time.
Wissenschaftliche Forschungsanwendungen
1,1'-[1,6-hexanediylbis(oxy)]bis(2,3,5-trimethylbenzene) has been extensively studied for its potential applications in various fields such as material science, chemistry, and biology. In material science, 1,1'-[1,6-hexanediylbis(oxy)]bis(2,3,5-trimethylbenzene) has been used as a building block for the synthesis of various polymers, including polyesters, polyurethanes, and polyamides. These polymers exhibit unique physical and chemical properties, making them suitable for a wide range of applications such as coatings, adhesives, and composites.
In chemistry, 1,1'-[1,6-hexanediylbis(oxy)]bis(2,3,5-trimethylbenzene) has been used as a ligand for the synthesis of metal complexes. These complexes have been shown to exhibit unique catalytic properties, making them suitable for various chemical reactions such as oxidation, reduction, and cross-coupling reactions.
In biology, 1,1'-[1,6-hexanediylbis(oxy)]bis(2,3,5-trimethylbenzene) has been studied for its potential applications in drug delivery and imaging. 1,1'-[1,6-hexanediylbis(oxy)]bis(2,3,5-trimethylbenzene)-based nanoparticles have been shown to exhibit high drug-loading capacity and sustained release, making them suitable for targeted drug delivery. 1,1'-[1,6-hexanediylbis(oxy)]bis(2,3,5-trimethylbenzene)-based imaging agents have also been developed, which can be used for various imaging modalities such as magnetic resonance imaging (MRI) and fluorescence imaging.
Eigenschaften
IUPAC Name |
1,2,5-trimethyl-3-[6-(2,3,5-trimethylphenoxy)hexoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O2/c1-17-13-19(3)21(5)23(15-17)25-11-9-7-8-10-12-26-24-16-18(2)14-20(4)22(24)6/h13-16H,7-12H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXXTIAJJKNJBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCCCCCCOC2=CC(=CC(=C2C)C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,5-Trimethyl-3-[6-(2,3,5-trimethylphenoxy)hexoxy]benzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4957004.png)
![3-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-furoate](/img/structure/B4957009.png)
![2-[3-(4-morpholinylmethyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4957016.png)
![2-{[1-(3-furylmethyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4957021.png)
![N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4957038.png)
![methyl 3-({[1-(2-fluorobenzyl)-4-piperidinyl]carbonyl}amino)-4-methylbenzoate](/img/structure/B4957059.png)

![ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-4a,5-dihydro-4H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4957069.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-(2-furylmethyl)-4-piperidinecarboxamide](/img/structure/B4957076.png)

![6-{2-[3-(2-chlorophenoxy)propoxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4957091.png)
![1-[2-(2-bromoethoxy)ethoxy]-2,4-dimethylbenzene](/img/structure/B4957094.png)
![5-(3,4-dimethoxyphenyl)-1-ethyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4957102.png)
![1-(2-methylphenyl)-4-[1-(1-oxidoisonicotinoyl)-3-piperidinyl]piperazine](/img/structure/B4957108.png)